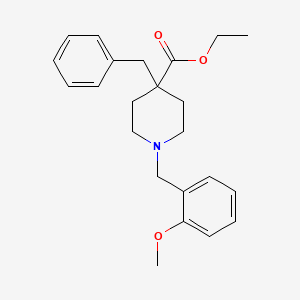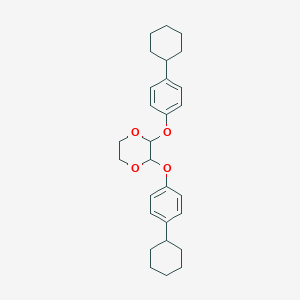![molecular formula C14H17ClN2O2 B5231614 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione, also known as CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic effects in treating various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. CPP-115 has been shown to have a similar mechanism of action, making it a promising candidate for the treatment of epilepsy, addiction, and other neurological disorders.
Mécanisme D'action
1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione leads to an increase in the levels of GABA in the brain, which has a calming effect and can help reduce seizures and other neurological symptoms.
Biochemical and Physiological Effects
1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione can increase the levels of GABA in the brain, leading to a calming effect and reduced seizure activity. 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may be responsible for its potential therapeutic effects in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a potent inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in various neurological disorders. 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione is also relatively stable and easy to synthesize, making it a viable option for large-scale production. However, 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione does have some limitations. It is not very selective for GABA transaminase, and can also inhibit other enzymes in the brain, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione. One area of interest is the use of 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione in the treatment of addiction. Studies have shown that 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione can reduce drug-seeking behavior in animal models, and further research is needed to determine its potential effectiveness in humans. Another area of interest is the use of 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione in the treatment of epilepsy. While 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has shown promise in animal models, more research is needed to determine its safety and effectiveness in humans. Additionally, researchers are interested in developing more selective inhibitors of GABA transaminase, which may have fewer side effects and be more effective in treating neurological disorders.
Méthodes De Synthèse
1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents to introduce the desired functional groups. The synthesis of 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been optimized to increase yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic effects in various neurological disorders. Studies have shown that 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has anticonvulsant effects in animal models of epilepsy, and may be effective in treating addiction by reducing drug-seeking behavior. 1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
1-[1-(3-chloroanilino)-2-methylpropyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)14(17-12(18)6-7-13(17)19)16-11-5-3-4-10(15)8-11/h3-5,8-9,14,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZRPCEPUXNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC1=CC(=CC=C1)Cl)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(3-Chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)


![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)

![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)


![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
